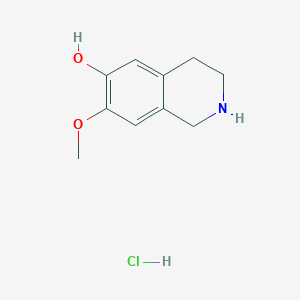
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The Pomeranz–Fritsch reaction is an efficient method for the preparation of isoquinoline derivatives . Another method involves the N-alkylation of benzyl amines with halo acetophenones .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to decahydroisoquinoline.
Substitution: It can undergo N-alkylation reactions with halo acetophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogenation using catalysts like palladium or platinum.
Substitution: Halo acetophenones and benzyl amines.
Major Products Formed:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated isoquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various natural products and synthetic pharmaceuticals.
Biology: The compound is used in the study of neurodegenerative diseases like Parkinson’s disease.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergoes dehydrogenation and hydrogenation reactions . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in neurodegenerative diseases and other pathological conditions .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A secondary amine derived from isoquinoline by hydrogenation.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with similar structural features and biological activities.
7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative used in scientific research.
Uniqueness: 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-isoquinoline-hydrochloride is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions enhance its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and pharmacology .
Propriétés
Numéro CAS |
1078-27-9 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
Clé InChI |
NGSIKEMUWGSYPG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCNCC2=C1)O.Cl |
SMILES canonique |
COC1=C(C=C2CCNCC2=C1)O.Cl |
| 1078-27-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


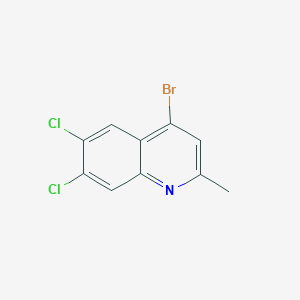
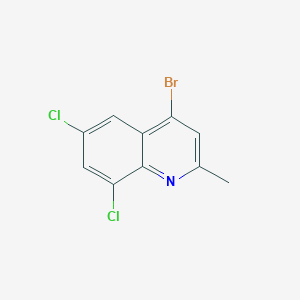
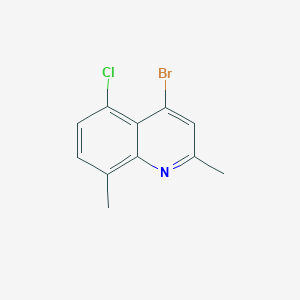

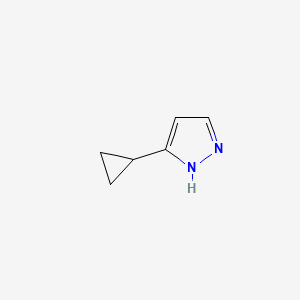
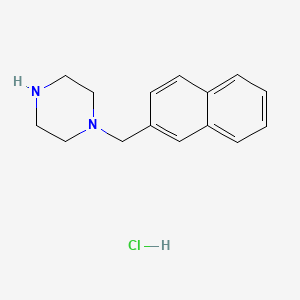
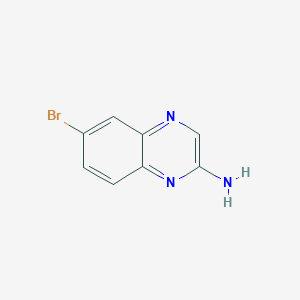
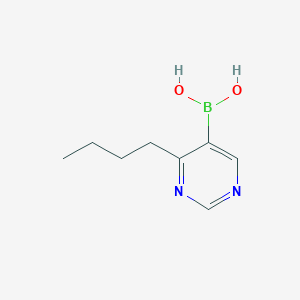
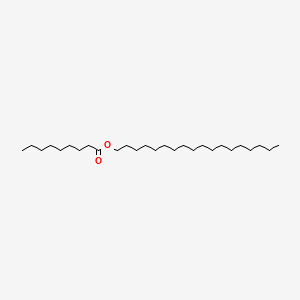
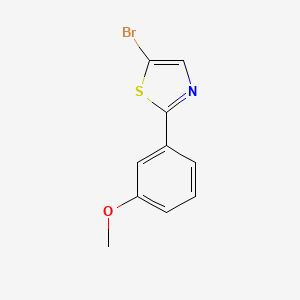
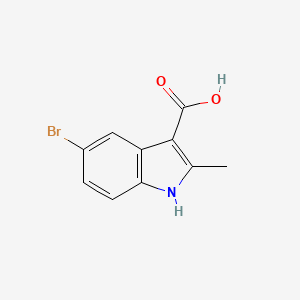

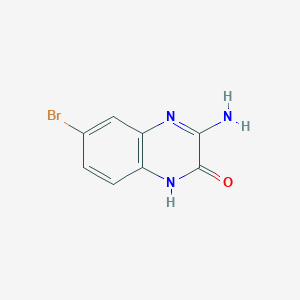
![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)
